molecular formula C12H7BrN2O4 B12916352 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824984-01-2

7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12916352
CAS No.: 824984-01-2
M. Wt: 323.10 g/mol
InChI Key: HRJWRXZQYNJFKL-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furo[3,2-d]pyrimidine core with a 4-bromophenyl substituent at the 7-position and a hydroxy group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-amino-3-hydroxyfuran in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 7-(4-Bromophenyl)-3-oxofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 7-phenyl-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant activity against various microbial strains and cancer cell lines .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 7-(4-Chlorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 7-(4-Methylphenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its bromine substituent, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, allowing for the formation of a wide range of derivatives through substitution reactions. Additionally, the presence of the bromine atom can influence the compound’s biological activity, making it a valuable scaffold for drug development .

Properties

CAS No.

824984-01-2

Molecular Formula

C12H7BrN2O4

Molecular Weight

323.10 g/mol

IUPAC Name

7-(4-bromophenyl)-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-19-10-9(8)14-12(17)15(18)11(10)16/h1-5,18H,(H,14,17)

InChI Key

HRJWRXZQYNJFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2NC(=O)N(C3=O)O)Br

Origin of Product

United States

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